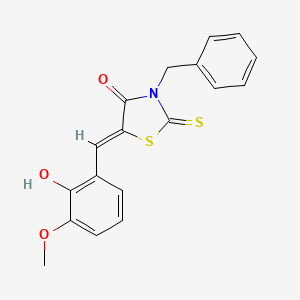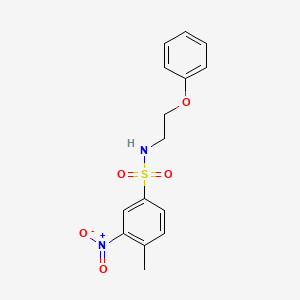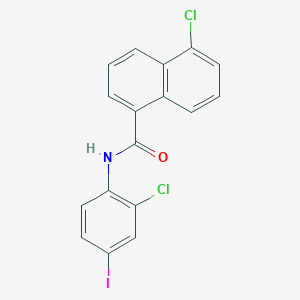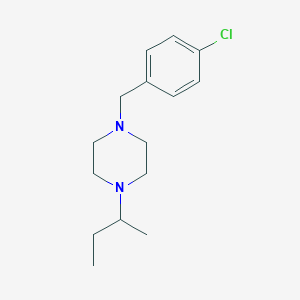
(4-butoxybenzyl)(cyclopropylmethyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-butoxybenzyl)(cyclopropylmethyl)propylamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used for its potential therapeutic applications in various diseases. The synthesis method of this compound is complex, and it requires a high level of expertise in organic chemistry.
作用機序
(4-butoxybenzyl)(cyclopropylmethyl)propylamine acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The compound inhibits the reuptake of serotonin, leading to increased serotonin levels in the brain. This action is similar to other SSRIs, which are commonly used to treat depression and anxiety disorders. Additionally, the compound activates the sigma-1 receptor, which has been found to play a role in various physiological processes such as pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-butoxybenzyl)(cyclopropylmethyl)propylamine have been studied extensively in animal models. The compound has been found to increase serotonin levels in the brain, leading to antidepressant and anxiolytic effects. Moreover, the compound has been found to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction. However, the long-term effects of the compound on the brain and other organs are still unknown and require further research.
実験室実験の利点と制限
The advantages of using (4-butoxybenzyl)(cyclopropylmethyl)propylamine in lab experiments are its potential therapeutic applications in various diseases and its ability to reduce drug-seeking behavior in animal models. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of knowledge about its long-term effects on the brain and other organs.
将来の方向性
There are several future directions for the research on (4-butoxybenzyl)(cyclopropylmethyl)propylamine. Firstly, further studies are required to determine the long-term effects of the compound on the brain and other organs. Secondly, the potential therapeutic applications of the compound in various diseases need to be explored further. Thirdly, the mechanism of action of the compound needs to be studied in more detail to understand its effects on the brain and other organs. Fourthly, the synthesis method of the compound needs to be optimized to improve the yield and purity of the final product. Finally, the compound's potential as a treatment for addiction needs to be studied further in clinical trials.
Conclusion:
In conclusion, (4-butoxybenzyl)(cyclopropylmethyl)propylamine is a promising compound with potential therapeutic applications in various diseases. The compound acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist, leading to antidepressant, anxiolytic, and anti-addictive effects. However, the compound's complex synthesis method and the lack of knowledge about its long-term effects on the brain and other organs are limitations that need to be addressed in future research.
合成法
The synthesis method of (4-butoxybenzyl)(cyclopropylmethyl)propylamine is complex and requires expertise in organic chemistry. The synthesis of this compound involves the reaction of 4-butoxybenzyl chloride with cyclopropylmethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques. The purity and yield of the final product depend on the reaction conditions and the expertise of the chemist.
科学的研究の応用
(4-butoxybenzyl)(cyclopropylmethyl)propylamine has shown potential therapeutic applications in various diseases such as depression, anxiety, and addiction. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of depression and anxiety disorders. Moreover, the compound has been found to reduce drug-seeking behavior in animal models, making it a potential treatment for addiction.
特性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-3-5-13-20-18-10-8-17(9-11-18)15-19(12-4-2)14-16-6-7-16/h8-11,16H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRPAJAWHDSMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(CCC)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-butoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)
![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5123109.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)


![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)


![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)